![molecular formula C15H22O4 B8000157 3-[2-(1,3-Dioxanyl)]-1-(2-ethoxyphenyl)-1-propanol](/img/structure/B8000157.png)
3-[2-(1,3-Dioxanyl)]-1-(2-ethoxyphenyl)-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(1,3-Dioxanyl)]-1-(2-ethoxyphenyl)-1-propanol is an organic compound characterized by the presence of a 1,3-dioxane ring and an ethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-Dioxanyl)]-1-(2-ethoxyphenyl)-1-propanol typically involves the formation of the 1,3-dioxane ring through the reaction of carbonyl compounds with ethyl orthoformate and 1,3-propanediol in the presence of a catalytic amount of NBS (N-Bromosuccinimide) . This reaction is known for its tolerance to acid-sensitive groups, making it a versatile method for synthesizing 1,3-dioxane derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-[2-(1,3-Dioxanyl)]-1-(2-ethoxyphenyl)-1-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction. Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
3-[2-(1,3-Dioxanyl)]-1-(2-ethoxyphenyl)-1-propanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific functional properties.
作用機序
The mechanism of action of 3-[2-(1,3-Dioxanyl)]-1-(2-ethoxyphenyl)-1-propanol involves its interaction with molecular targets such as enzymes or receptors. The 1,3-dioxane ring and ethoxyphenyl group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
1,3-Dioxane: A similar compound with a six-membered ring containing two oxygen atoms.
1,3-Dioxolane: Another related compound with a five-membered ring containing two oxygen atoms.
Uniqueness
3-[2-(1,3-Dioxanyl)]-1-(2-ethoxyphenyl)-1-propanol is unique due to the presence of both the 1,3-dioxane ring and the ethoxyphenyl group, which confer distinct chemical and physical properties compared to other similar compounds.
特性
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(2-ethoxyphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-2-17-14-7-4-3-6-12(14)13(16)8-9-15-18-10-5-11-19-15/h3-4,6-7,13,15-16H,2,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWFDWUPSAYNTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(CCC2OCCCO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
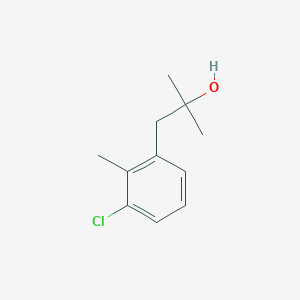
![O1-[2-(3,5-Dichlorophenyl)ethyl] O2-ethyl oxalate](/img/structure/B8000089.png)
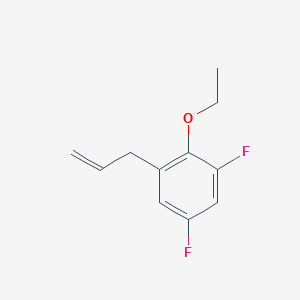
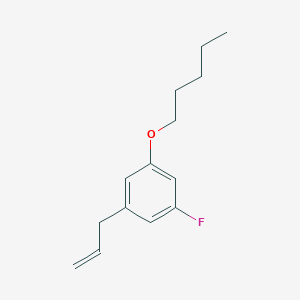
![3-Chloro-4-[2-(1,3-dioxan-2-yl)ethoxy]benzotrifluoride](/img/structure/B8000120.png)
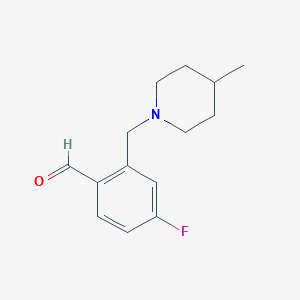

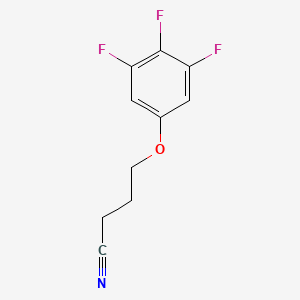
![2-[(Cyclohexanemethoxy)methyl]thiophenol](/img/structure/B8000152.png)
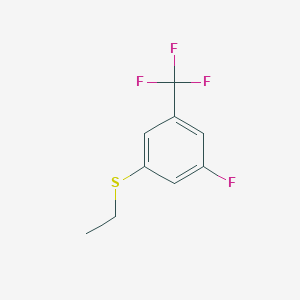
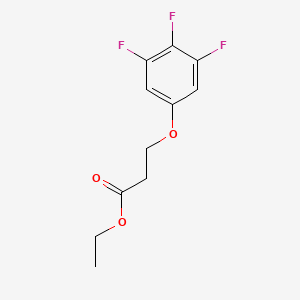
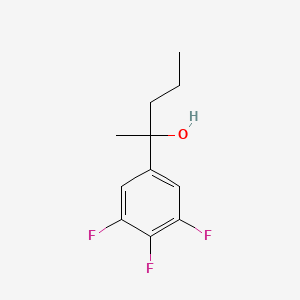
![1,3-Difluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B8000175.png)
![4-[(n-Propyloxy)methyl]thiophenol](/img/structure/B8000183.png)
